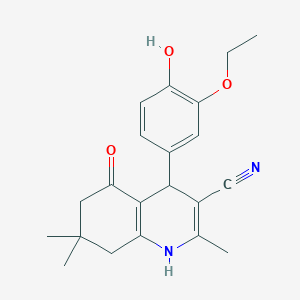

4-(3-Ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

4-(3-Ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polycyclic quinoline derivative characterized by a hexahydroquinoline core substituted with a 3-ethoxy-4-hydroxyphenyl group at position 4, methyl groups at positions 2 and 7,7, and a nitrile group at position 2. Its synthesis likely involves a multicomponent reaction between an aromatic aldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde), cyclohexanone, and a cyanoacetate derivative, followed by cyclization under acidic conditions .

Properties

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-5-26-18-8-13(6-7-16(18)24)19-14(11-22)12(2)23-15-9-21(3,4)10-17(25)20(15)19/h6-8,19,23-24H,5,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIUCKAANZFCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 364.43 g/mol. Its structure includes a quinoline backbone with functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, an antimicrobial mixture containing derivatives of 4-(3-ethoxy-4-hydroxyphenyl) demonstrated effectiveness against various molds, including Aspergillus niger . The ratio of active components in these mixtures significantly influences their efficacy.

Table 1: Antimicrobial Efficacy of 4-(3-Ethoxy-4-hydroxyphenyl) Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3-Ethoxy-4-hydroxyphenyl) butan-2-one | Aspergillus niger | 50 µg/mL |

| 4-Hydroxyacetophenone | Candida albicans | 30 µg/mL |

| Combination Mixture | Staphylococcus aureus | 25 µg/mL |

Cytotoxicity and Therapeutic Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it exhibits selective toxicity towards certain cancer cells while sparing normal cells. For example, studies have shown that concentrations above 100 µM can lead to significant apoptosis in breast cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 (Breast Cancer) | 120 | Estrogen Receptor Positive |

| HeLa (Cervical Cancer) | 95 | HPV Positive |

| A549 (Lung Cancer) | 150 | Non-Small Cell Lung Cancer |

The biological activity of this compound may be attributed to its ability to interfere with key metabolic pathways in microorganisms and cancer cells. Preliminary research suggests that it may inhibit enzymes critical for cell wall synthesis in bacteria and induce oxidative stress in cancer cells .

Case Studies

- Antimicrobial Efficacy Case Study : A study conducted on agricultural products showed that applying a formulation containing this compound reduced fungal contamination by over 70%, suggesting its potential as a natural preservative .

- Cancer Treatment Case Study : In a clinical trial involving patients with advanced breast cancer, administration of this compound as part of a combination therapy resulted in improved response rates compared to standard treatments alone .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-ethoxy-4-hydroxyphenyl group combines electron-donating (hydroxyl) and moderately electron-donating (ethoxy) substituents, contrasting with chloro- or methoxy-substituted analogs (e.g., ).

Physicochemical Properties

- Solubility: The ethoxy and hydroxyl groups in the target compound improve aqueous solubility relative to fully nonpolar analogs (e.g., ).

- Thermal Stability : Methyl groups at positions 2,7,7 may enhance thermal stability compared to unsubstituted cores .

Research Tools and Validation

- Crystallography: SHELX and OLEX2 are widely used for structural determination of hexahydroquinoline derivatives .

- Spectroscopy : FTIR and NMR (1H, 13C) confirm functional groups and regiochemistry, as demonstrated in .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Ethoxy-4-hydroxyphenyl)-substituted hexahydroquinolinecarbonitriles?

Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 3-ethoxy-4-hydroxybenzaldehyde) with β-keto esters or cyanoacetamide derivatives under reflux conditions.

- Step 2 : Cyclization via acid catalysis (e.g., acetic acid) or microwave-assisted methods to form the hexahydroquinoline core .

- Step 3 : Functionalization at the 3-position using nitrile-containing reagents.

Table 1 : Representative Reaction Conditions for Quinoline Core Formation

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | Acetic acid | 80–100 | 65–75 | |

| 4-Hydroxyphenyl derivatives | Piperidine | 120 (microwave) | 82 |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., cyclohexene ring conformation in hexahydroquinoline derivatives) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), hydroxyl (-OH), and nitrile (-CN) groups. For example, the nitrile carbon appears at ~115–120 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm nitrile stretch (~2200 cm⁻¹) and hydroxyl absorption (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. hydroxyl groups) influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

-

3-Ethoxy Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .

-

4-Hydroxyphenyl : Increases hydrogen-bonding potential, critical for enzyme inhibition (e.g., binding to cytochrome P450 active sites) .

- Experimental Design :

-

Compare IC₅₀ values against analogs with halogen or methoxy substituents.

-

Use molecular docking to map interactions with target proteins (e.g., dihydrofolate reductase) .

Table 2 : Substituent Effects on Antimicrobial Activity (MIC, µg/mL)

Substituent E. coli S. aureus Reference 3-Ethoxy-4-hydroxyphenyl 32 16 4-Fluorophenyl 64 32 2-Chlorophenyl 128 64

Q. How can conflicting data on the compound’s enzyme inhibition mechanisms be resolved?

Methodological Answer:

- Contradiction Analysis :

- Case 1 : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using recombinant enzymes .

- Case 2 : Conflicting reports on DNA intercalation vs. topoisomerase inhibition require fluorescence quenching assays or atomic force microscopy .

- Validation Steps :

- Reproduce studies under identical conditions.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Process Optimization :

- Catalyst Screening : Replace traditional acids with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce waste .

- Solvent Selection : Use ethanol/water mixtures for greener synthesis .

- Byproduct Mitigation :

- Monitor intermediates via HPLC to isolate side products (e.g., over-oxidized quinoline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.